Cas no 855996-70-2 (5,6-dibromo-1,2-benzoxazol-3-ol)

5,6-Dibromo-1,2-benzoxazol-3-ol is a brominated benzoxazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring bromine substituents at the 5 and 6 positions and a hydroxyl group at the 3 position, enhances reactivity for selective functionalization. This compound may serve as a versatile intermediate in the development of heterocyclic compounds, particularly in medicinal chemistry for bioactive molecule design. The bromine atoms facilitate further cross-coupling reactions, while the hydroxyl group offers additional modification sites. Its stability under standard conditions makes it suitable for laboratory-scale synthesis and exploratory studies. Further research is warranted to explore its full synthetic utility.
5,6-dibromo-1,2-benzoxazol-3-ol structure
855996-70-2 structure
Product Name:5,6-dibromo-1,2-benzoxazol-3-ol
CAS No:855996-70-2
MF:C7H3Br2NO2
MW:292.912220239639
MDL:MFCD26385981
CID:2153190
PubChem ID:11162165
Update Time:2025-08-05

5,6-dibromo-1,2-benzoxazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5,6-dibromo-benzo[d]isoxazol-3-ol
    • 5,6-dibromo-1,2-benzoxazol-3-ol
    • EN300-318807
    • SCHEMBL5511697
    • DB-368165
    • 855996-70-2
    • MDL: MFCD26385981
    • Inchi: 1S/C7H3Br2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
    • InChI Key: NKMPRWFJFAHYRU-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C(NO2)=O)C=1)Br

Computed Properties

  • Exact Mass: 292.85100Da
  • Monoisotopic Mass: 290.85305Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3Ų

5,6-dibromo-1,2-benzoxazol-3-ol Pricemore >>

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Additional information on 5,6-dibromo-1,2-benzoxazol-3-ol

5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2): A Comprehensive Overview

5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical structure of 5,6-dibromo-1,2-benzoxazol-3-ol features a benzoxazole ring with two bromine atoms at the 5 and 6 positions, and a hydroxyl group at the 3 position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 5,6-dibromo-1,2-benzoxazol-3-ol in several areas of biomedical research. One notable area is its antitumor activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that 5,6-dibromo-1,2-benzoxazol-3-ol exhibited significant cytotoxic effects against a panel of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

In addition to its antitumor properties, 5,6-dibromo-1,2-benzoxazol-3-ol has shown promise as an antimicrobial agent. Research conducted by a team at the University of California in 2020 demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that 5,6-dibromo-1,2-benzoxazol-3-ol effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, making it a potential lead compound for the development of new antibiotics.

The pharmacokinetic properties of 5,6-dibromo-1,2-benzoxazol-3-ol have also been investigated to assess its suitability as a therapeutic agent. A preclinical study published in the European Journal of Pharmaceutical Sciences in 2022 reported that this compound exhibited favorable oral bioavailability and low toxicity in animal models. The study also noted that 5,6-dibromo-1,2-benzoxazol-3-ol had a long half-life and good tissue distribution, which are desirable characteristics for a drug candidate.

The synthetic route for preparing 5,6-dibromo-1,2-benzoxazol-3-ol has been well-documented in the literature. One common method involves the reaction of 3-amino phenol with dibromomethyl bromide followed by cyclization under basic conditions. This synthetic approach allows for the efficient production of high-purity compounds suitable for further biological evaluation.

In conclusion, 5,6-dibromo-1,2-benzoxazol-3-ol (CAS No. 855996-70-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use.

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